![molecular formula C15H12N2O2 B1299582 Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate CAS No. 100880-52-2](/img/structure/B1299582.png)

Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate

概要

説明

Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate is a compound that falls within the class of benzimidazole derivatives. Benzimidazoles are heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, antihistaminic, antimicrobial, and anticancer properties . These compounds are of significant interest in the pharmaceutical industry due to their pharmacological potential.

Synthesis Analysis

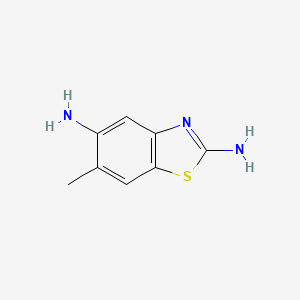

The synthesis of benzimidazole derivatives often involves the reaction of dicarboxylic compounds with o-phenylenediamine. In the case of substituted benzimidazole derivatives, the synthesis can be more complex, involving multiple steps and different reagents. For example, the synthesis of 6-methyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole, a related compound, was achieved by reacting isonicotinic acid with 4-methyl benzene-1,2-diamine and polyphosphoric acid at high temperatures . This process highlights the typical conditions required for the formation of the benzimidazole core.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction . These techniques allow for the determination of the compound's geometry, vibrational frequencies, and electronic properties. Density functional theory (DFT) calculations are often used to optimize the molecular structure and predict various properties, which can be compared with experimental data to confirm the structure .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, they can undergo condensation reactions to form new compounds . The presence of functional groups such as carboxylate and imidazole allows these molecules to form coordination polymers with metal cations, as seen in the case of 5-[(imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid with Cu(II) cations . These reactions are crucial for the development of new materials with potential applications in catalysis and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents can significantly alter these properties. For example, the presence of a sulfonic acid group can increase the solubility in water, as seen in the synthesis of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate-catalyzed compounds . Theoretical studies, including DFT calculations, can provide insights into the compound's reactivity, stability, and interactions with other molecules .

科学的研究の応用

Synthesis and Potential Applications

Synthesis of High-Performance Polymers

Methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate, a compound related to Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate, was synthesized and used to prepare a new AB-type monomer for high-performance polymers (Zhang Qinglon, 2014).

Anticancer Agent Development

Bis-benzimidazole compounds, structurally related to Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate, have shown notable anticancer activity. These compounds were synthesized and tested at the National Cancer Institute against a panel of NCI 60 cell lines, demonstrating their potential as lead compounds in anticancer drug development (Mohammad Rashid, 2020).

Corrosion Inhibition

Benzimidazole derivatives, including those similar to Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate, have been studied for their corrosion inhibition properties. Such compounds are effective in protecting mild steel surfaces against corrosion in acidic environments (P. Ammal et al., 2018).

Crystal and Molecular Structures

The crystal and molecular structures of compounds related to Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate have been reported. These studies are crucial for understanding the physical and chemical properties of these compounds and their potential applications (A. Richter et al., 2023).

Applications in Biochemistry and Pharmacology

Antimicrobial and Corrosion Inhibitory Properties

Schiff base ligands derived from Imidazole, structurally similar to Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate, have been synthesized and tested for their antimicrobial activities and corrosion inhibition properties (S. Pandiarajan et al., 2020).

Electrocatalysis in Biochemical Analysis

An imidazole derivative, structurally related to Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate, was used as a bifunctional electrocatalyst for simultaneous determination of various biochemical substances like ascorbic acid and adrenaline (N. Nasirizadeh et al., 2013).

Antitumor Activity

Metal complexes with substituted benzimidazole ligands, related to Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate, have been synthesized and tested for their antitumor activity against breast cancer cell lines, showing significant potential as antitumor drugs (A. A. El-Seidy et al., 2013).

Fluorescence Probe Development

Compounds with structural similarity to Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate have been studied for their potential as fluorescent probes, particularly for detecting metal ions like Co2+ (Hou Xuan, 2012).

Safety And Hazards

特性

IUPAC Name |

methyl 4-(1H-benzimidazol-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-19-15(18)11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)17-14/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXVUZIONWAVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B1299501.png)

![1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299505.png)

![1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299506.png)

![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B1299510.png)

![5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol](/img/structure/B1299532.png)